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Compound of Interest

Compound Name: m-Phenylenediacetic acid

Cat. No.: B1677531 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

m-phenylenediacetic acid, a key organic compound with applications in chemical synthesis

and materials science. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectra. The information presented herein is a synthesis of available

experimental data and predictive analysis based on established spectroscopic principles,

providing a robust framework for the identification and characterization of this molecule.

Introduction to m-Phenylenediacetic Acid
m-Phenylenediacetic acid, with the chemical formula C₁₀H₁₀O₄, is an aromatic dicarboxylic

acid.[1][2] Its structure consists of a benzene ring substituted at the meta (1,3) positions with

two acetic acid groups. This substitution pattern imparts specific chemical and physical

properties to the molecule, influencing its reactivity and spectroscopic behavior. Accurate

interpretation of its NMR and IR spectra is crucial for confirming its structure, assessing its

purity, and understanding its role in various chemical processes.

Molecular Structure and Symmetry
The molecular structure of m-phenylenediacetic acid is fundamental to understanding its

spectroscopic signatures. The meta-substitution on the benzene ring results in a unique set of

chemically equivalent and non-equivalent protons and carbons, which are distinguishable by

NMR spectroscopy.
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Caption: Molecular structure of m-Phenylenediacetic Acid.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the number of different types of protons and their neighboring environments in a

molecule.

Predicted ¹H NMR Spectrum
Based on the structure of m-phenylenediacetic acid, the following signals are predicted. The

chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the

aromatic ring currents.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Carboxylic Acid (-

COOH)
10.0 - 12.0 Singlet (broad) 2H

Aromatic (Ar-H) 7.2 - 7.5 Multiplet 4H

Methylene (-CH₂-) 3.6 Singlet 4H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Analysis and Interpretation
Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the

electronegativity of the adjacent oxygen atoms and typically appear as a broad singlet in the

downfield region of the spectrum (10-12 ppm).[2] The broadness is a result of hydrogen

bonding and rapid chemical exchange.

Aromatic Protons (Ar-H): The four protons on the benzene ring are not chemically equivalent.

Due to the meta-substitution, a complex multiplet is expected in the aromatic region (7.2-7.5

ppm). The exact splitting pattern depends on the coupling constants between the ortho,

meta, and para protons.
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Methylene Protons (-CH₂-): The two methylene groups are chemically equivalent due to the

symmetry of the molecule. Each methylene group has four protons. These protons are

adjacent to both the aromatic ring and a carboxylic acid group, leading to a predicted

chemical shift of around 3.6 ppm. Since there are no adjacent protons, the signal is expected

to be a singlet.

An available ¹H NMR spectrum for 1,3-phenylenediacetic acid supports these general

predictions.[3]

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) 170 - 185

Aromatic (C-Ar) 125 - 150

Methylene (-CH₂-) 40 - 55

Note: These are typical ranges and can be influenced by the specific molecular environment.[4]

[5]

Analysis and Interpretation
Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the carboxylic acid groups are

significantly deshielded and appear at the downfield end of the spectrum, typically between

170 and 185 ppm.[6]

Aromatic Carbons (C-Ar): The benzene ring will show multiple signals in the aromatic region

(125-150 ppm). Due to the meta-substitution, there will be four distinct aromatic carbon

environments: two substituted carbons, and four unsubstituted carbons which can be further

differentiated by their position relative to the substituents.
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Methylene Carbons (-CH₂-): The two methylene carbons are equivalent and will give a single

signal in the aliphatic region, predicted to be between 40 and 55 ppm.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted Key IR Absorptions
Functional Group Absorption Range (cm⁻¹) Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C=O (Carboxylic Acid) 1680 - 1720 Strong, Sharp

C-O (Carboxylic Acid) 1210 - 1320 Strong

C-H (Aromatic) 3000 - 3100 Medium

C=C (Aromatic) 1450 - 1600 Medium to Weak

C-H (Aliphatic) 2850 - 3000 Medium

Analysis and Interpretation
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the

very broad and strong absorption band for the O-H stretch, which often overlaps with the C-

H stretching vibrations.[2]

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O)

stretch of the carboxylic acid dimer is expected around 1700 cm⁻¹.[6]

C-O Stretch: A strong band for the C-O single bond stretch will also be present.

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches appear just above 3000

cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear just below 3000

cm⁻¹.[7]

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several

absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.
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Experimental Protocols
NMR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing

m-Phenylenediacetic Acid (5-10 mg) Dissolve sample in solvent

Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)

Transfer to NMR tube Place tube in NMR spectrometer Tune and shim the spectrometer

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum

Fourier Transform Phase Correction Baseline Correction Reference to TMS Integration (¹H)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

Sample Preparation: Dissolve 5-10 mg of m-phenylenediacetic acid in approximately 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Follow the instrument-specific

software instructions to lock, tune, and shim the magnetic field for optimal resolution.

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a

larger number of scans and a longer acquisition time are typically required. Proton

decoupling is generally used to simplify the spectrum and improve sensitivity.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to

determine the relative number of protons. Reference the chemical shifts to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation

Data Acquisition Data Processing

m-Phenylenediacetic Acid (small amount) Dissolve sample in solvent

Volatile Solvent (e.g., acetone, CH₂Cl₂)

Apply a drop to an IR-transparent plate (e.g., NaCl) Allow solvent to evaporate Acquire background spectrum of clean plate Place sample plate in FTIR spectrometer and acquire spectrum Subtract background from sample spectrum Analyze absorption bands

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis using the thin solid film method.

Detailed Protocol:

Sample Preparation: Dissolve a small amount of m-phenylenediacetic acid in a few drops

of a volatile solvent such as acetone or methylene chloride.[9]

Film Deposition: Apply a drop of the solution onto the surface of a clean, dry IR-transparent

salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of

the solid sample on the plate.[1][9]

Background Spectrum: Place the clean, empty salt plate in the FTIR spectrometer and

acquire a background spectrum. This will be subtracted from the sample spectrum to remove

any contributions from the atmosphere (e.g., CO₂, H₂O) and the plate itself.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire

the IR spectrum.
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Data Analysis: The instrument software will automatically subtract the background spectrum.

Analyze the resulting spectrum by identifying the characteristic absorption bands and

correlating them to the functional groups in the molecule.

Conclusion
The spectroscopic characterization of m-phenylenediacetic acid by NMR and IR provides a

detailed fingerprint of its molecular structure. The predicted and observed spectral data are in

excellent agreement with the known structure, confirming the presence of carboxylic acid,

methylene, and meta-substituted aromatic moieties. This guide provides researchers with the

necessary information to confidently identify and characterize m-phenylenediacetic acid in

their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1677531#spectroscopic-data-nmr-ir-of-m-
phenylenediacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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